molecular formula C17H18N2O3 B11835388 4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid

4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid

Cat. No.: B11835388
M. Wt: 298.34 g/mol
InChI Key: IGYQXIOMKLWTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a quinazolinone core linked to a benzoic acid moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group at the 2-position can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be attached through a nucleophilic substitution reaction, where the quinazolinone derivative reacts with a benzoic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to an alcohol.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid derivative, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and potential as a bioactive compound.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Exploring its use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting or modulating their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-((2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl)benzoic acid: A closely related compound with a similar structure but lacking the tetrahydroquinazolinone core.

    2-Methyl-4-oxo-3,4-dihydroquinazoline: A simpler quinazolinone derivative without the benzoic acid moiety.

Uniqueness

The unique combination of the quinazolinone core and the benzoic acid moiety in 4-((2-Methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)methyl)benzoic acid may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

4-[(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)methyl]benzoic acid

InChI

InChI=1S/C17H18N2O3/c1-11-18-15-5-3-2-4-14(15)16(20)19(11)10-12-6-8-13(9-7-12)17(21)22/h6-9H,2-5,10H2,1H3,(H,21,22)

InChI Key

IGYQXIOMKLWTRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCCC2)C(=O)N1CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.